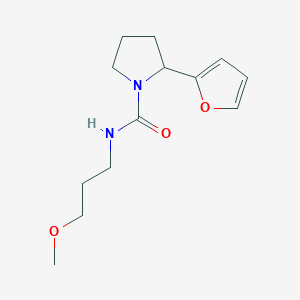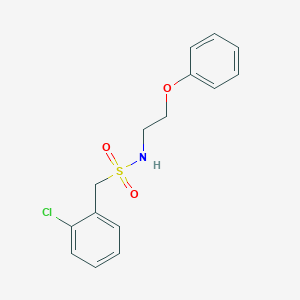
N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a variety of stimuli including heat, capsaicin, and protons. TRPV1 is widely expressed in sensory neurons and has been implicated in various physiological and pathological processes, including pain sensation, thermoregulation, inflammation, and cancer.
Wirkmechanismus
BCTC acts as a selective antagonist of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide by binding to the channel and preventing its activation by various stimuli. N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a non-selective cation channel that is activated by a variety of stimuli including heat, capsaicin, and protons. Activation of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide leads to the influx of calcium ions into the cell, which can trigger various physiological and pathological processes. BCTC binds to a specific site on the channel and prevents its activation by these stimuli, thereby inhibiting the influx of calcium ions and downstream signaling.
Biochemical and Physiological Effects:
BCTC has been shown to have a variety of biochemical and physiological effects. Its selective antagonism of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit pain sensation, inflammation, and cancer cell proliferation. BCTC has also been shown to have thermoregulatory effects, as N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is involved in the detection of heat and cold. In addition, BCTC has been shown to have effects on insulin secretion and glucose homeostasis, as N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is expressed in pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
BCTC has several advantages and limitations for lab experiments. Its selective antagonism of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide allows for the investigation of the role of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in various physiological and pathological processes. However, its selectivity for N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may limit its use in experiments where other TRP channels are involved. In addition, BCTC has been shown to have off-target effects on other ion channels and enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research on BCTC and its potential applications in scientific research. One area of research is the development of more selective N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide antagonists that do not have off-target effects on other ion channels and enzymes. Another area of research is the investigation of the role of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in various pathological processes, such as cancer and diabetes. Finally, the therapeutic potential of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide antagonists in the treatment of pain, inflammation, and cancer should be further explored.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied for its potential applications in scientific research. Its selective antagonism of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used to investigate the role of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in various physiological and pathological processes. For example, BCTC has been used to study the role of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in pain sensation, thermoregulation, inflammation, and cancer. BCTC has also been used to investigate the potential therapeutic applications of N-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide antagonists in the treatment of pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
N-butyl-1-(4-chlorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-3-4-9-16-14(20)13-10(2)19(18-17-13)12-7-5-11(15)6-8-12/h5-8H,3-4,9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPPYRXWMIBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4832582.png)
![1-(4-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4832585.png)
![N-(3-chloro-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4832588.png)


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4832606.png)
![isopropyl 2-[({[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4832607.png)
![ethyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B4832615.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4832630.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4832645.png)
![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4832665.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4832667.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4832677.png)